phenyl 3-chloro-1-benzothiophene-2-carboxylate
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Overview
Description
Phenyl 3-chloro-1-benzothiophene-2-carboxylate is a chemical compound belonging to the class of benzothiophenes, which are heterocyclic aromatic organic compounds containing sulfur. This compound is characterized by the presence of a phenyl group attached to a benzothiophene ring that has a chlorine atom at the 3-position and a carboxylate group at the 2-position. Benzothiophenes are known for their diverse applications in medicinal chemistry, material science, and various industrial processes.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-chloro-1-benzothiophene as the starting material.
Reaction Steps:
Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Purification: After synthesis, the compound undergoes purification processes to remove any impurities and by-products.
Scaling Up: The production process is scaled up to meet industrial demands, ensuring that large quantities of the compound can be produced efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one or more atoms or groups in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution Reagents: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound, which may have different functional groups.
Reduction Products: Reduced forms of the compound, which may exhibit different chemical properties.
Substitution Products: Substituted derivatives with altered chemical structures.
Scientific Research Applications
Phenyl 3-chloro-1-benzothiophene-2-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of drugs targeting various diseases.
Biology: It is utilized in biological studies to understand the interactions of benzothiophene derivatives with biological systems.
Material Science: The compound is employed in the synthesis of materials with specific properties, such as conductivity and stability.
Industry: It is used in various industrial processes, including the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which phenyl 3-chloro-1-benzothiophene-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Phenyl 3-chloro-1-benzothiophene-2-carboxylate is compared with other similar compounds, such as:
Phenyl 3-methyl-1-benzothiophene-2-carboxylate: Similar structure but with a methyl group instead of chlorine.
Phenyl 3-chloro-1-thiophene-2-carboxylate: Similar structure but with a thiophene ring instead of benzothiophene.
Phenyl 3-chloro-1-benzothiophene-2-sulfonate: Similar structure but with a sulfonate group instead of carboxylate.
Properties
IUPAC Name |
phenyl 3-chloro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO2S/c16-13-11-8-4-5-9-12(11)19-14(13)15(17)18-10-6-2-1-3-7-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWZAYXHEJPBEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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